molecular formula C10H14N2O3S B12068487 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide

Cat. No.: B12068487
M. Wt: 242.30 g/mol
InChI Key: KTKMUKWEOJNKSB-UHFFFAOYSA-N
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Description

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an amino group, a cyclopropylmethoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide typically involves the reaction of 5-amino-2-hydroxybenzenesulfonamide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The cyclopropylmethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfapyridine: Employed in the treatment of dermatitis herpetiformis.

Uniqueness

5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct physicochemical properties and biological activities compared to other sulfonamides .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

5-amino-2-(cyclopropylmethoxy)benzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6,11H2,(H2,12,13,14)

InChI Key

KTKMUKWEOJNKSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)S(=O)(=O)N

Origin of Product

United States

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